molecular formula C7H14N2 B11829676 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

Cat. No.: B11829676
M. Wt: 126.20 g/mol
InChI Key: JESDMCAPSBWLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{6-Methyl-3-azabicyclo[310]hexan-1-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom within a three-membered ring fused to a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methanamine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar bicyclic amine with a dimethyl substitution.

    1-Azabicyclo[3.1.0]hexane: A simpler analog without the methyl substitution.

    3-Azabicyclo[3.1.0]hexane: Another analog with a different substitution pattern.

Uniqueness: 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(6-methyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine

InChI

InChI=1S/C7H14N2/c1-5-6-2-9-4-7(5,6)3-8/h5-6,9H,2-4,8H2,1H3

InChI Key

JESDMCAPSBWLFO-UHFFFAOYSA-N

Canonical SMILES

CC1C2C1(CNC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.